(2R,3R,4R)-2-((tert-Butyldiphenylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyldiacetate
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Overview
Description
(2R,3R,4R)-2-((tert-Butyldiphenylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyldiacetate is a complex organic compound that features a tert-butyldiphenylsilyl group and a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2-((tert-Butyldiphenylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyldiacetate typically involves multiple steps, starting from simpler organic molecules. The key steps often include the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by the formation of the dihydropyran ring through cyclization reactions. The final product is obtained by acetylation of the hydroxyl groups on the dihydropyran ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R)-2-((tert-Butyldiphenylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyldiacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could result in the removal of protective groups, revealing the underlying functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4R)-2-((tert-Butyldiphenylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyldiacetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving silyl-protected intermediates. Its stability and reactivity make it a useful tool for probing the mechanisms of various biological processes.
Medicine
While direct medical applications of this compound are not well-documented, its derivatives could potentially be used in the development of new pharmaceuticals. The ability to modify its structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in high-performance coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which (2R,3R,4R)-2-((tert-Butyldiphenylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyldiacetate exerts its effects involves the interaction of its functional groups with specific molecular targets The tert-butyldiphenylsilyl group provides steric protection, allowing selective reactions to occur at other sites within the molecule
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyldiacetate
- (2R,3R,4R)-2-((tert-Butylphenylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyldiacetate
Uniqueness
Compared to similar compounds, (2R,3R,4R)-2-((tert-Butyldiphenylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyldiacetate offers unique steric and electronic properties due to the presence of the diphenylsilyl group. This makes it particularly useful in selective synthetic transformations and in the study of complex biological processes.
Properties
Molecular Formula |
C25H30O6Si |
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Molecular Weight |
454.6 g/mol |
IUPAC Name |
[(2R,3R,4R)-3-acetyloxy-2-[tert-butyl(diphenyl)silyl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate |
InChI |
InChI=1S/C25H30O6Si/c1-18(26)29-22-16-17-28-24(23(22)30-19(2)27)31-32(25(3,4)5,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-17,22-24H,1-5H3/t22-,23-,24-/m1/s1 |
InChI Key |
BORKUDZAFWACNW-WXFUMESZSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C=CO[C@@H]([C@@H]1OC(=O)C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Canonical SMILES |
CC(=O)OC1C=COC(C1OC(=O)C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
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